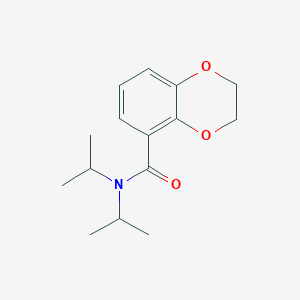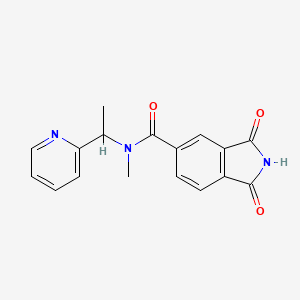
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide, also known as MI-2, is a small molecule inhibitor that targets the MALT1 paracaspase. MALT1 is a protease that is essential for the activation of the NF-κB pathway, which plays a critical role in immune response and inflammation. MI-2 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
Mécanisme D'action
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide targets the MALT1 paracaspase, which is essential for the activation of the NF-κB pathway. The NF-κB pathway plays a critical role in immune response and inflammation. By inhibiting MALT1, this compound prevents the activation of the NF-κB pathway, leading to reduced inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In immune cells, this compound reduces inflammation and inhibits immune response. This compound has also been shown to have potential applications in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide has several advantages and limitations for lab experiments. One advantage is its specificity for the MALT1 paracaspase, which allows for targeted inhibition of the NF-κB pathway. This compound also has a relatively low toxicity profile, making it suitable for in vivo studies. However, this compound can be difficult to synthesize and purify, which can limit its availability for research studies.
Orientations Futures
There are several future directions for research on N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide. One potential application is in the treatment of cancer, particularly lymphoma, leukemia, and multiple myeloma. Further studies are needed to determine the optimal dosage and treatment regimen for this compound in these conditions. This compound also has potential applications in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Future studies should investigate the efficacy and safety of this compound in these conditions. Additionally, further research is needed to optimize the synthesis and purification of this compound, which could increase its availability for research studies.
Méthodes De Synthèse
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis involves the use of reagents such as N-methylisatoic anhydride, 2-bromoethylpyridine, and sodium hydride. The final product is purified through recrystallization and column chromatography.
Applications De Recherche Scientifique
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including lymphoma, leukemia, and multiple myeloma. This compound has also been shown to have anti-inflammatory effects and has potential applications in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-10(14-5-3-4-8-18-14)20(2)17(23)11-6-7-12-13(9-11)16(22)19-15(12)21/h3-10H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZREOIJOXUBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(C)C(=O)C2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

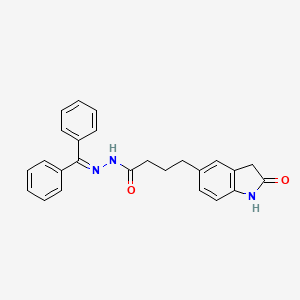
![Methyl 1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxylate](/img/structure/B7562366.png)
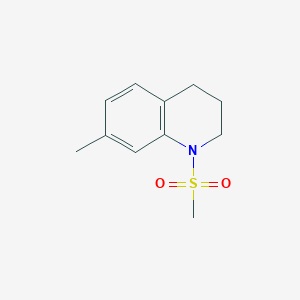
![N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-phenylpyrimidin-4-amine](/img/structure/B7562377.png)

![4-[3-(Hydroxymethyl)piperidin-1-yl]-3-(trifluoromethyl)benzonitrile](/img/structure/B7562410.png)
![3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B7562417.png)
![2-methyl-3-nitro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B7562448.png)
![N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-2-[2-[[1-(4-fluorophenyl)cyclobutyl]methylamino]-2-oxoethyl]sulfanylacetamide](/img/structure/B7562452.png)
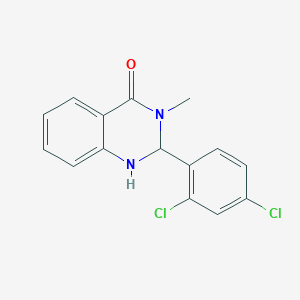
![1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7562461.png)
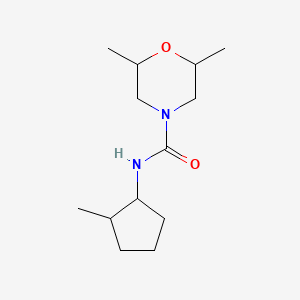
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]-2-methyl-2,3-dihydroindole-5-sulfonamide](/img/structure/B7562468.png)
